![molecular formula C17H17Cl2NO2S B4544487 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4544487.png)
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide
Description
"N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide" is a compound that has been explored in various scientific studies. Its relevance spans across different fields of chemistry, particularly in molecular structure analysis and synthesis.
Synthesis Analysis
The synthesis process of related benzamide derivatives, including methods and reactions, has been studied extensively. For example, the compound "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide", a structurally similar molecule, was synthesized through modifications on its amide bond and alkyl chain (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of related benzamides has been analyzed through methods like X-ray diffraction and DFT calculations. For example, the study of the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide included a comparison of optimized geometric bond lengths and bond angles with X-ray crystallographic data (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of similar benzamides have been characterized in various studies. For instance, the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved a detailed analysis of its synthesis, crystal structure, and antiproliferative activity (Huang et al., 2020).
Physical Properties Analysis
The physical properties, such as molar refractivity and polarizability, of related benzamides have been studied. For example, the 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate was examined for its density and refractive index measurements (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including binding profiles and affinities to receptors, of similar benzamides have been explored. For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrated high affinity for dopamine D4 receptors (Perrone et al., 1998).
properties
IUPAC Name |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-22-13-7-5-12(6-8-13)17(21)20-9-10-23-11-14-15(18)3-2-4-16(14)19/h2-8H,9-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQTYFZFIQAMOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-4-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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